molecular formula C26H49NO8 B15073343 N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide

Cat. No.: B15073343
M. Wt: 503.7 g/mol
InChI Key: HJFSOLRPKRHPEE-VIEJJRQOSA-N
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Description

This compound is a stereochemically complex acetamide derivative featuring:

  • An 18-carbon unsaturated aliphatic chain (octadec-4-enyl backbone) with (E)-configuration at the double bond and (2S,3R)-stereochemistry.
  • A 3-hydroxy group on the aliphatic chain.
  • A glycosyl moiety (β-D-glucopyranosyl unit) attached via an ether linkage.
  • An N-acetamide group at the terminal amine.

Properties

Molecular Formula

C26H49NO8

Molecular Weight

503.7 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide

InChI

InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20-,21+,22+,23-,24-,25+,26+/m0/s1

InChI Key

HJFSOLRPKRHPEE-VIEJJRQOSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the double bond results in a fully saturated hydrocarbon chain .

Mechanism of Action

The mechanism by which N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the glycosidic bond play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Key Structural Features Across Analogues

Compound Name / ID Core Structure Functional Groups Molecular Weight Notable Properties
Target Compound Octadecene + β-D-glucopyranosyl Acetamide, hydroxyl, glycosyl ether ~593 g/mol* High lipophilicity, amphiphilic nature
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide β-D-glucopyranosyl Acetamide, ethylsulfanyl, hydroxyl 325.37 g/mol Enhanced hydrophilicity due to sulfur
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) Coumarin + hydrazide Hydrazide, nitrobenzylidene, acetamide ~413 g/mol Fluorescent properties, UV activity
N-(((3S,3aS)-7-(6-(1-aminocyclopropyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (64) Benzoxazolo-oxazine + pyridine Acetamide, aminocyclopropyl, fused heterocycles 394.42 g/mol Bioactive scaffold (antiviral/cancer)*
N-((3S,4R)-6-Cyano-3-hydroxy-2,2-dimethylchroman-4-yl)-N-hydroxyacetamide Chroman ring Cyano, hydroxyl, N-hydroxyacetamide ~306 g/mol Antioxidant or enzyme inhibition

*Estimated based on molecular formula; bioactivity inferred from structural motifs.

Stereochemical and Functional Group Analysis

  • Glycosylation Effects: The target compound and the ethylsulfanyl-glucopyranosyl analogue share a β-D-glucopyranosyl unit, but the latter’s ethylsulfanyl group increases hydrophilicity compared to the target’s lipophilic octadecene chain.
  • Backbone Diversity : Unlike the target’s aliphatic chain, coumarin-based analogues and heterocyclic derivatives exhibit rigid aromatic or fused-ring systems, favoring π-π stacking or receptor binding.
  • Acetamide Positioning : All compounds retain the acetamide group, which stabilizes hydrogen bonding. However, its placement on flexible chains (target compound) versus rigid heterocycles (e.g., compound 64 ) alters conformational dynamics.

Physicochemical Properties

Property Target Compound Compound 2k Compound 64 Compound 69
Melting Point (°C) Not reported 230–232 83–85 168–170
Solubility Amphiphilic Low (aromatic) Moderate (polar) Low (heterocyclic)
Synthetic Complexity High (glycosylation) Moderate High High

Biological Activity

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide is a complex organic compound that belongs to the class of glycosphingolipids. This compound exhibits significant biological activity due to its unique structural features that include multiple hydroxyl groups and an amide linkage. Understanding its biological activity is crucial for potential applications in pharmacology and biochemistry.

Structural Characteristics

The compound has a molecular formula of C60H113NO18C_{60}H_{113}NO_{18} and a molecular weight of approximately 1136.54 daltons. Its structure features a long hydrophobic tail and a hydrophilic head group, which is characteristic of many biologically active lipids. The presence of hydroxyl groups suggests potential interactions with various biomolecules.

Pharmacological Potential

Preliminary studies indicate that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Research has shown that compounds structurally similar to this compound can inhibit Hedgehog (Hh) signaling pathways implicated in tumor growth. For instance, certain derivatives have demonstrated the ability to suppress the proliferation of Hh-dependent tumor cells in vitro and in vivo .
  • Interaction with Biomolecules : The compound's structural features allow it to interact with various biomolecules. Interaction studies suggest that it may act as a Smo antagonist and specifically impair the growth of Hh-dependent tumor cells .
  • Cytotoxicity : In vitro studies indicate that concentrations exceeding 2 mg/mL can significantly affect cell viability in cancer cell lines such as HeLa cells . This suggests a potential for cytotoxic effects which could be harnessed in cancer therapy.

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways critical for cell growth and differentiation. Specifically:

  • Hedgehog Pathway Inhibition : The compound has been shown to inhibit the Hh pathway by reducing mRNA levels of target genes such as Gli1 at concentrations as low as 5 μM . This inhibition is crucial for preventing the proliferation of cancer stem cells.

Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInhibits Hh-dependent tumor cell growth
CytotoxicitySignificant reduction in HeLa cell viability at high concentrations
Interaction with BiomoleculesActs as a Smo antagonist

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Inhibition of Tumor Growth : A study involving NIH3T3 Shh-Light II cells demonstrated that derivatives similar to N-acetamide effectively inhibited tumor growth by targeting the Hh signaling pathway. The most potent derivative showed an IC50 value of 4.44 μM .
  • Cytotoxic Effects on Cancer Cells : Another study evaluated the cytotoxic effects on various cancer cell lines and found significant viability reduction at concentrations above 1 mg/mL. This suggests its potential use in targeted cancer therapies .

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